5-Nitroisophthalic acid CAS number and properties
5-Nitroisophthalic acid CAS number and properties
An In-depth Technical Guide to 5-Nitroisophthalic Acid
Introduction
5-Nitroisophthalic acid, identified by the CAS number 618-88-2 , is a versatile aromatic carboxylic acid derivative.[1] Its chemical structure, featuring both nitro and carboxylic acid functional groups, makes it a pivotal intermediate in a variety of industrial syntheses. This guide provides a comprehensive overview of its properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
5-Nitroisophthalic acid is also known by several synonyms, including 5-nitro-1,3-benzenedicarboxylic acid and 5-NIPA.[1][2] It typically appears as a light cream or light yellow crystalline powder.[1][3]
Physicochemical Properties
The fundamental physical and chemical properties of 5-Nitroisophthalic acid are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 618-88-2 | [1][4] |
| Molecular Formula | C₈H₅NO₆ | [1][2][4] |
| Molecular Weight | 211.13 g/mol | [1][4][5] |
| Melting Point | 259-261 °C | [1][4] |
| 260-264 °C | [6][7] | |
| Boiling Point (estimated) | 350.79 °C | [1] |
| Appearance | Light cream crystalline powder | [1][8] |
| White to light yellow powder/crystal | [9][10] | |
| Water Solubility | 1.5 g/L at 20°C | [1][8] |
| Solubility in Organic Solvents | Soluble in acetonitrile, DMSO, methanol, ethanol, and acetone.[1][3] | |
| Flash Point | 189.6 °C (373.3 °F) - closed cup | [4] |
| Density (estimated) | 1.6170 g/cm³ | [3] |
Safety and Handling
5-Nitroisophthalic acid is classified as an irritant. Proper personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be used when handling the compound.[4][10][11]
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4][11] |
| Hazard Statements | H315: Causes skin irritation. | [11][12] |
| H319: Causes serious eye irritation. | [4][11][12] | |
| H335: May cause respiratory irritation. | [11][12] | |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P337+P313 | [4][11] |
| Storage Class | 11 - Combustible Solids | [4] |
Applications
5-Nitroisophthalic acid serves as a crucial building block in several industrial sectors.
-
Pharmaceutical Synthesis : It is a key intermediate in the production of various active pharmaceutical ingredients (APIs).[1] A primary use is in the synthesis of 5-aminoisophthalic acid, a precursor for X-ray contrast agents like Iohexol and Iopamidol.[13][14] It is also used in the synthesis of Glycopyrrolate, a medication for respiratory conditions.[1][8]
-
Dye Manufacturing : In the dye industry, it functions as an intermediate for disperse dyes.[1][8][15] Its properties can enhance the solubility and stability of dye particles in solution, leading to more uniform textile dyeing.[1]
-
Coordination Polymers : The compound is utilized in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.[8]
-
Other Industrial Uses : It has applications as an intermediate in the manufacturing of agrochemicals, surface coating agents for metal protection, and as a polymerizing agent in polyester resins for rocket propellants.[5][15]
Experimental Protocols
Synthesis of 5-Nitroisophthalic Acid via Nitration of Isophthalic Acid
The most common method for synthesizing 5-Nitroisophthalic acid is through the nitration of isophthalic acid using a mixture of nitric acid and sulfuric acid.[1]
Materials:
-
Isophthalic acid
-
Concentrated sulfuric acid (98%)
-
Nitric acid (60-65%)
-
Deionized water
-
Ice
Procedure:
-
Charging the Reactor : In a suitable reaction vessel (e.g., a three-neck flask), add concentrated sulfuric acid.[8]
-
Dissolution : While stirring, slowly add isophthalic acid to the sulfuric acid. Heat the mixture to approximately 75°C and stir for 30 minutes to ensure complete dissolution.[8]
-
Nitration : Slowly add nitric acid dropwise to the reaction mixture. The rate of addition should be carefully controlled to maintain the reaction temperature and to be completed over 2 to 2.5 hours.[8]
-
Reaction Completion : After the addition of nitric acid is complete, continue stirring the mixture at 75°C for an additional 2 hours to ensure the reaction goes to completion.[8]
-
Quenching and Precipitation : Cool the reaction mixture to below 50°C. Slowly add water dropwise to quench the reaction, which will cause the product to precipitate out of the solution.[8][16]
-
Isolation : Further cool the mixture to room temperature and collect the solid product by filtration.[8]
-
Washing : Wash the filter cake multiple times with pure water to remove residual acid.[8][14]
-
Recrystallization and Drying : For purification, the crude product can be recrystallized from hot water.[14] The purified white crystalline solid is then dried under a vacuum.[8][16]
Key Synthetic Transformations
1. Reduction to 5-Aminoisophthalic Acid A frequent subsequent step is the reduction of the nitro group to an amine, yielding 5-aminoisophthalic acid. This transformation is crucial for the synthesis of many pharmaceuticals. The reduction can be efficiently achieved using hydrogen gas with a catalyst or with reagents like aqueous sodium sulfide.[1][17]
2. Esterification 5-Nitroisophthalic acid can be esterified to produce diesters, such as 5-nitroisophthalic acid dimethyl ester. This is typically accomplished by reacting it with an excess of the corresponding alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid.[18][19] This derivative is also important for pharmaceutical applications.[19]
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Nitroisophthalic Acid | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 5-Nitroisophthalic acid 98 618-88-2 [sigmaaldrich.com]
- 5. 5-Nitroisophthalic acid — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. novainterchem.com [novainterchem.com]
- 8. 5-Nitroisophthalic acid | 618-88-2 [chemicalbook.com]
- 9. 5-Nitroisophthalic Acid | 618-88-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. 5-Nitroisophthalic acid | C8H5NO6 | CID 12069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 5-Nitroisophthalic acid | 618-88-2 manufacturer | Jay Finechem [jayfinechem.com]
- 14. Page loading... [wap.guidechem.com]
- 15. 5-Nitroisophthalic acid, 98% 618-88-2, India 5-Nitroisophthalic acid, 98% 618-88-2 Manufacturers, China 5-Nitroisophthalic acid, 98% 618-88-2 Suppliers [ottokemi.com]
- 16. 5-Nitroisophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 17. tsijournals.com [tsijournals.com]
- 18. Preparation of 5-Nitroisophthalic Acid Dimethyl Ester | Semantic Scholar [semanticscholar.org]
- 19. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
